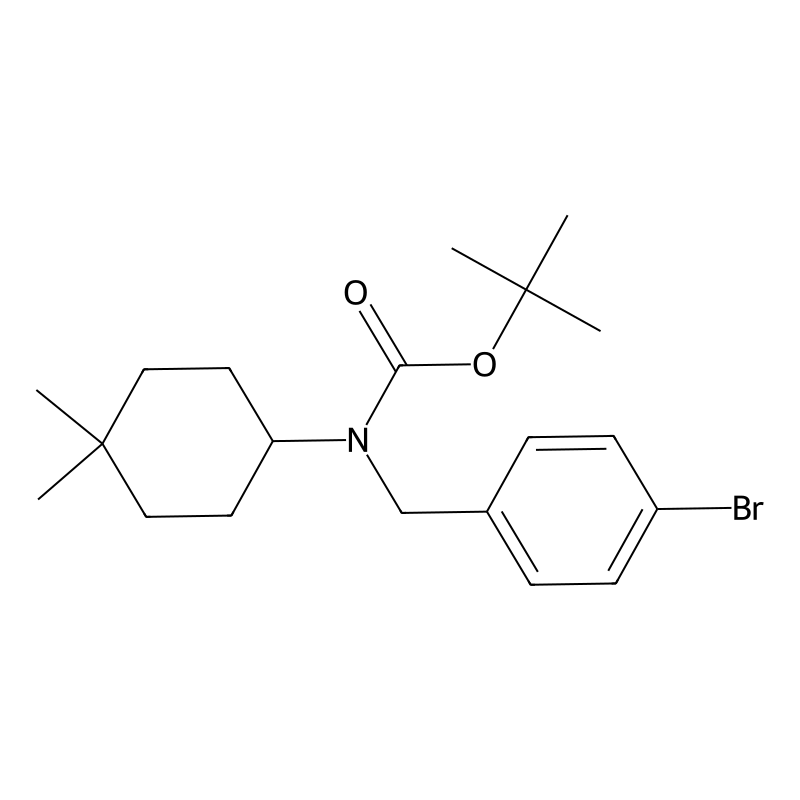

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a brominated benzyl moiety, and a 4,4-dimethylcyclohexyl carbamate structure. Its molecular formula is and it has a molecular weight of approximately 396.36 g/mol. The compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis.

- Substitution Reactions: The bromine atom in the benzyl moiety can be substituted by nucleophiles such as amines or thiols, facilitating the formation of new compounds.

- Coupling Reactions: It can undergo coupling reactions like Suzuki-Miyaura or Heck reactions, allowing for the formation of carbon-carbon bonds with other organic molecules.

- Reduction and Oxidation Reactions: The compound may also be subjected to reduction to remove the bromine or oxidation to form corresponding oxides.

Research indicates that tert-butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate exhibits biological activity that may include enzyme inhibition. The brominated benzyl moiety allows it to form covalent bonds with nucleophilic residues in enzyme active sites, thus potentially inhibiting enzymatic functions. This property makes it useful in studying enzyme mechanisms and could lead to therapeutic applications.

The synthesis of tert-butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate typically involves multi-step organic reactions:

- Starting Materials: The synthesis begins with 4-bromoaniline and 4,4-dimethylcyclohexylamine.

- Formation of Carbamate: A common method includes the reaction of these amines with tert-butyl carbamate under conditions that may involve solvents such as dichloromethane or tetrahydrofuran and catalysts like triethylamine or DMAP (4-Dimethylaminopyridine).

- Purification: The product is purified using techniques such as column chromatography to yield the desired compound in high purity.

tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate has several applications:

- Organic Synthesis: It serves as a building block for more complex organic molecules.

- Medicinal Chemistry: Its derivatives are explored for potential therapeutic properties due to their biological activity.

- Research Tool: The compound is used in biological studies to probe enzyme mechanisms and interactions.

The interaction studies of this compound focus on its mechanism of action involving specific molecular targets such as enzymes or receptors. Its brominated structure allows it to engage with nucleophilic residues within active sites, potentially leading to inhibition of enzymatic activity. This interaction can provide insights into enzyme function and inform drug development strategies.

Several compounds share structural similarities with tert-butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate. Here are some notable examples:

- tert-Butyl (3-bromo-5-methylbenzyl)carbamate

- tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate

- tert-Butyl (5-bromopyridin-3-yl)carbamate

Comparison HighlightsCompound Name Unique Features tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate Contains a unique 4,4-dimethylcyclohexyl group enhancing steric properties tert-Butyl (3-bromo-5-methylbenzyl)carbamate Has a methyl group that alters electronic properties tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate Features a thiazole ring which introduces heteroatoms tert-Butyl (5-bromopyridin-3-yl)carbamate Contains a pyridine ring affecting reactivity

| Compound Name | Unique Features |

|---|---|

| tert-Butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate | Contains a unique 4,4-dimethylcyclohexyl group enhancing steric properties |

| tert-Butyl (3-bromo-5-methylbenzyl)carbamate | Has a methyl group that alters electronic properties |

| tert-Butyl (2-bromo-5-methylthiazol-4-yl)carbamate | Features a thiazole ring which introduces heteroatoms |

| tert-Butyl (5-bromopyridin-3-yl)carbamate | Contains a pyridine ring affecting reactivity |

The presence of the 4,4-dimethylcyclohexyl group in tert-butyl 4-bromobenzyl(4,4-dimethylcyclohexyl)carbamate imparts distinct steric and electronic properties compared to these similar compounds, influencing its reactivity and biological interactions.